molecular formula C15H20BNO4 B12294075 5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester

5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester

Cat. No.: B12294075
M. Wt: 289.14 g/mol
InChI Key: SGDDLQNLIIJUBN-UHFFFAOYSA-N
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Description

5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester is a research chemical with the molecular formula C15H20NO4B and a molecular weight of 289.13 g/mol. This compound is part of the boronic acid ester family, which is widely used in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester typically involves the reaction of 5-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine with pinacol boronate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester include:

  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
  • Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H20BNO4/c1-9-10(16-20-14(2,3)15(4,5)21-16)6-7-11-13(9)17-12(18)8-19-11/h6-7H,8H2,1-5H3,(H,17,18)

InChI Key

SGDDLQNLIIJUBN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC(=O)N3)C

Origin of Product

United States

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